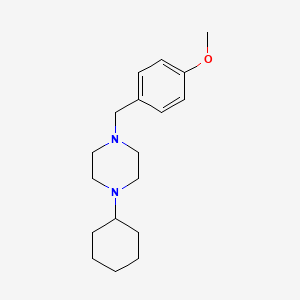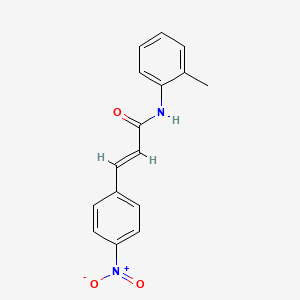![molecular formula C22H19FN4S B5887019 4-[4-(2-fluorophenyl)-1-piperazinyl]-6-phenylthieno[2,3-d]pyrimidine](/img/structure/B5887019.png)
4-[4-(2-fluorophenyl)-1-piperazinyl]-6-phenylthieno[2,3-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(2-fluorophenyl)-1-piperazinyl]-6-phenylthieno[2,3-d]pyrimidine is a chemical compound that belongs to the class of thienopyrimidine derivatives. This compound has gained significant attention in scientific research due to its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 4-[4-(2-fluorophenyl)-1-piperazinyl]-6-phenylthieno[2,3-d]pyrimidine involves the inhibition of several kinases, including PI3K, mTOR, and CDKs. The inhibition of these kinases leads to the suppression of cell growth and proliferation, which is beneficial in the treatment of cancer. Additionally, the compound has been found to modulate the immune system and reduce inflammation by inhibiting the production of cytokines.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been extensively studied in preclinical studies. The compound has been found to exhibit potent inhibitory activity against several kinases, which are involved in the regulation of cell growth and proliferation. Additionally, the compound has been shown to modulate the immune system and reduce inflammation. The compound has also been found to exhibit good pharmacokinetic properties, including good oral bioavailability and a long half-life.
Advantages and Limitations for Lab Experiments
The advantages of using 4-[4-(2-fluorophenyl)-1-piperazinyl]-6-phenylthieno[2,3-d]pyrimidine in lab experiments include its potent inhibitory activity against several kinases, which makes it a promising candidate for the treatment of various diseases. Additionally, the compound has good pharmacokinetic properties, which makes it suitable for oral administration. However, the limitations of using this compound in lab experiments include the need for optimization of the synthesis method to improve the yield and purity of the compound. Additionally, further studies are needed to determine the safety and efficacy of the compound in humans.
Future Directions
There are several future directions for the research on 4-[4-(2-fluorophenyl)-1-piperazinyl]-6-phenylthieno[2,3-d]pyrimidine. One direction is to further optimize the synthesis method to improve the yield and purity of the compound. Another direction is to conduct more preclinical studies to determine the safety and efficacy of the compound in humans. Additionally, the compound can be tested in combination with other drugs for the treatment of various diseases. Furthermore, the compound can be modified to improve its pharmacokinetic and pharmacodynamic properties. Finally, the compound can be used as a tool compound to study the role of kinases in various cellular processes.
Conclusion
In conclusion, this compound is a promising compound with potential therapeutic applications. The compound has shown potent inhibitory activity against several kinases, which makes it a promising candidate for the treatment of various diseases. Additionally, the compound has been found to modulate the immune system and reduce inflammation. However, further studies are needed to determine the safety and efficacy of the compound in humans.
Synthesis Methods
The synthesis of 4-[4-(2-fluorophenyl)-1-piperazinyl]-6-phenylthieno[2,3-d]pyrimidine involves the reaction of 2,4-dichloro-5-fluoropyrimidine with 4-(2-fluorophenyl)piperazine and 2-phenylthiophene-3-carboxylic acid. The reaction is carried out in the presence of a catalyst and a solvent under specific conditions. The yield of the compound can be improved by optimizing the reaction conditions.
Scientific Research Applications
The thienopyrimidine derivatives have been extensively studied for their potential therapeutic applications. 4-[4-(2-fluorophenyl)-1-piperazinyl]-6-phenylthieno[2,3-d]pyrimidine has shown promising results in preclinical studies for the treatment of various diseases, including cancer, inflammation, and neurological disorders. The compound has been found to exhibit potent inhibitory activity against several kinases, including PI3K, mTOR, and CDKs, which are involved in the regulation of cell growth and proliferation. Additionally, the compound has been shown to modulate the immune system and reduce inflammation.
properties
IUPAC Name |
4-[4-(2-fluorophenyl)piperazin-1-yl]-6-phenylthieno[2,3-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN4S/c23-18-8-4-5-9-19(18)26-10-12-27(13-11-26)21-17-14-20(16-6-2-1-3-7-16)28-22(17)25-15-24-21/h1-9,14-15H,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTAFWZFSESLJSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C3=C4C=C(SC4=NC=N3)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![ethyl 6,7,8-trifluoro-1-[formyl(methyl)amino]-4-oxo-1,4-dihydro-3-quinolinecarboxylate](/img/structure/B5886969.png)
![4-(4-pyridinyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine](/img/structure/B5886975.png)

![3-amino-N-(4-fluorophenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B5886990.png)
![4-bromo-N-{2-oxo-2-[2-(1-phenylethylidene)hydrazino]ethyl}benzamide](/img/structure/B5886991.png)


